molecular formula C47H51NO15 B1234032 4-Desacetylpaclitaxel 4-methyl carbonate CAS No. 172481-83-3

4-Desacetylpaclitaxel 4-methyl carbonate

Cat. No. B1234032
CAS RN: 172481-83-3
M. Wt: 869.9 g/mol
InChI Key: GMJWGJSDPOAZTP-MIDYMNAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Desacetylpaclitaxel 4-methyl carbonate belongs to the class of organic compounds known as taxanes and derivatives . These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof . It is also known as BMS-188797 .


Molecular Structure Analysis

The molecular formula of this compound is C47H51NO15 . Its molecular weight is 869.91 . The detailed molecular structure is not available in the sources retrieved.


Physical And Chemical Properties Analysis

This compound is insoluble (1.7E -4 g/L) at 25 ºC . Its density is 1.41±0.1 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Antineoplastic Activity

4-Desacetylpaclitaxel 4-methyl carbonate, known as BMS-275183, is an orally administered analogue of paclitaxel with potential antineoplastic activity. It binds to tubulin, stabilizes microtubules, and inhibits microtubule disassembly, resulting in cell-cycle arrest and induction of apoptosis. This mechanism is instrumental in treating various cancers, including non-small cell lung cancer, prostate cancer, and melanoma. Studies have shown that BMS-275183 has considerable antitumor activity (Clinical Cancer Research, 2007), (Clinical Cancer Research, 2006).

Pharmacokinetics and Dosing Regimens

The pharmacokinetics of BMS-275183 were explored in various studies. A Phase I trial investigated the safety, tolerability, and antitumor activity of BMS-275183 under a twice weekly administration regimen. The trial aimed to improve the safety and tolerability compared to weekly treatments. The maximum tolerated dose was identified, and partial responses were observed in patients with various cancers (Clinical Cancer Research, 2007). Another study investigated BMS-275183's safety and antitumor activity under a continuous daily schedule, revealing significant variability in drug exposure and challenges in optimizing the dosing schedule (Investigational New Drugs, 2011).

Drug Interaction and Transport

A study on BMS-275183 explored its interaction with drug transporters like P-glycoprotein and MRP2. This research is critical in understanding the drug's pharmacokinetics, especially its brain distribution and interaction with other drugs, such as proton pump inhibitors (Investigational New Drugs, 2014).

Drug-Eluting Stents

Research has also been conducted on the use of paclitaxel analogues, like BMS-275183, in drug-eluting stents. One study explored the grafting of poly(methyl methacrylate) onto stainless steel surfaces for application in drug-eluting stents, potentially indicating a role for BMS-275183 in this area (ACS applied materials & interfaces, 2009).

Future Directions

A phase I study investigated the maximum tolerated dose and pharmacokinetics of a 3-weekly administration of BMS-188797, a paclitaxel derivate, at three dose levels . The study found that BMS-188797 has been used in trials studying the treatment of unspecified adult solid tumor . This suggests that 4-Desacetylpaclitaxel 4-methyl carbonate and similar compounds may have potential future applications in cancer treatment.

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWGJSDPOAZTP-MIDYMNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169318
Record name 4-Desacetylpaclitaxel 4-methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172481-83-3
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172481-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desacetylpaclitaxel 4-methyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-188797
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Desacetylpaclitaxel 4-methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-188797
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desacetylpaclitaxel 4-methyl carbonate
Reactant of Route 2
4-Desacetylpaclitaxel 4-methyl carbonate
Reactant of Route 3
4-Desacetylpaclitaxel 4-methyl carbonate
Reactant of Route 4
4-Desacetylpaclitaxel 4-methyl carbonate
Reactant of Route 5
4-Desacetylpaclitaxel 4-methyl carbonate
Reactant of Route 6
Reactant of Route 6
4-Desacetylpaclitaxel 4-methyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.